4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid)

Description

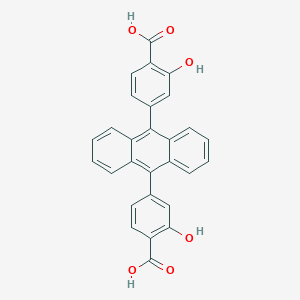

4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) (ABHB) is an anthracene-based organic linker featuring two ortho-hydroxy para-carboxylic acid groups (Figure 1). This structure enables coordination with metal ions, making it a critical building block for metal-organic frameworks (MOFs) with enhanced electrical conductivity and photoluminescent properties. ABHB has been utilized in MOF-74 analogs, where the anthracene core contributes to charge carrier mobility and electroluminescence .

Properties

IUPAC Name |

4-[10-(4-carboxy-3-hydroxyphenyl)anthracen-9-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O6/c29-23-13-15(9-11-21(23)27(31)32)25-17-5-1-2-6-18(17)26(20-8-4-3-7-19(20)25)16-10-12-22(28(33)34)24(30)14-16/h1-14,29-30H,(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYSOWFONCKVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=C(C=C4)C(=O)O)O)C5=CC(=C(C=C5)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing advanced materials such as polymers and dendrimers. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for creating new compounds.

Biology

- Enzyme Interaction Studies : The compound has been utilized in biochemical assays to label proteins and study enzyme kinetics. Its fluorescent properties allow real-time monitoring of enzyme interactions.

Medicine

- Antioxidant Activity : Research indicates that the hydroxyl groups in the compound can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Industry

- Organic Electronics : The compound is explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.

Case Study 1: Antitumor Efficacy

A study screened derivatives of 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) against various cancer cell lines using a human tumor cloning system. Results indicated broad-spectrum antitumor activity across multiple cancer types while showing no activity against colon cancer. This suggests potential utility in targeted cancer therapies.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that derivatives of this compound significantly reduce pro-inflammatory cytokine production in human cell lines. This highlights its potential for modulating immune responses and alleviating symptoms associated with chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) exerts its effects depends on its specific application. For example, in medicinal chemistry, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in inflammation. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Bis(Phosphonic Acid) Derivatives (197a, 197b, 197c)

Structural Differences : These compounds (e.g., 4,4'-(anthracene-9,10-diyl)bis(4,1-phenylene) bis(phosphonic acid)) replace ABHB’s hydroxybenzoic acid groups with phosphonic acid functionalities. The direct P–Csp² bonding in these derivatives allows for robust coordination with zirconium ions, forming layered phosphonate frameworks .

Functional Properties :

- Red-Shifted Fluorescence : Exhibits emission shifts (~50 nm) compared to ABHB, attributed to excimer formation in solid-state frameworks .

- Applications : Used as triplet-triplet annihilation (TTA) acceptors in zirconium dioxide layers for energy transfer applications .

Synthesis : Involves Arbuzov reactions and hydrolysis steps, yielding ~36% for 197a, lower than typical MOF linker syntheses .

5′,5⁗-(Anthracene-9,10-diyl)bis([1,1′3′,1″-terphenyl]-4,4″-dicarboxylic acid) (ABTPA)

Structural Differences : ABTPA features four carboxylic acid groups on extended terphenyl units, enabling 2D square-lattice (sql) hydrogen-bonded organic frameworks (HOFs) .

Functional Properties :

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (H2ABEDB)

Structural Differences : Ethynyl spacers between anthracene and benzoic acids extend π-conjugation, creating a zigzag charge transport pathway .

Functional Properties :

9,10-Bis(4-formylphenyl)anthracene (BFPA)

Structural Differences : Aldehyde groups replace carboxylic acids, enabling covalent organic frameworks (COFs) .

Functional Properties :

Anthracene-9,10-bis(phosphonic acid) (197c)

Structural Differences : Phosphonic acid groups directly bonded to anthracene, lacking phenyl spacers .

Functional Properties :

- Thermal Stability : Higher decomposition temperatures (>300°C) than ABHB due to strong P–O–Zr bonds .

- Luminescence : Exhibits broader emission spectra, useful in optoelectronic devices .

Comparative Analysis Table

Key Research Findings

Conductivity : Extended conjugation (e.g., H2ABEDB’s ethynyl groups) significantly enhances charge transport compared to ABHB .

Luminescence: ABHB’s photoluminescence is tunable via metal-node selection, while bis-phosphonates exhibit red-shifted emission .

Framework Stability : Phosphonate-based frameworks (197a–c) demonstrate superior thermal stability, whereas ABHB MOFs are more hydrolytically stable .

Biological Activity

4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, a derivative of anthracene and salicylic acid, is characterized by its unique structure which may impart various biological properties, including anti-inflammatory and antioxidant activities.

Chemical Structure and Properties

The molecular formula for 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) is , with a molecular weight of 358.38 g/mol. The compound features two 2-hydroxybenzoic acid moieties connected by an anthracene unit.

| Property | Value |

|---|---|

| Molecular Formula | C22H18O4 |

| Molecular Weight | 358.38 g/mol |

| IUPAC Name | 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) |

| CAS Number | Not available |

Antioxidant Activity

Research indicates that compounds derived from anthracene exhibit significant antioxidant properties. The hydroxyl groups present in the 2-hydroxybenzoic acid moieties are known to scavenge free radicals, thus potentially reducing oxidative stress in biological systems. A study on related compounds demonstrated that such hydroxylated derivatives could effectively inhibit lipid peroxidation, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The anti-inflammatory potential of 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) has been explored in various models. Salicylic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Preliminary studies suggest that this compound may exhibit similar inhibitory effects on COX-1 and COX-2 enzymes, thereby reducing inflammation in vitro and in vivo .

Case Study 1: Antioxidant Efficacy

In a controlled experiment assessing the antioxidant capacity of several anthracene derivatives, including variations of hydroxylated benzoic acids, it was found that compounds with multiple hydroxyl groups exhibited enhanced radical scavenging activity compared to their non-hydroxylated counterparts. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify this activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of salicylic acid derivatives revealed that these compounds could significantly reduce the production of pro-inflammatory cytokines in human cell lines. The study highlighted the potential for such compounds to modulate immune responses and alleviate symptoms associated with chronic inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.